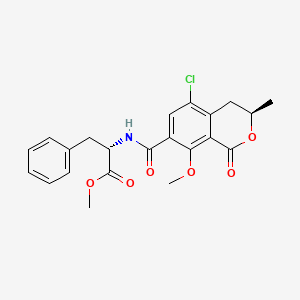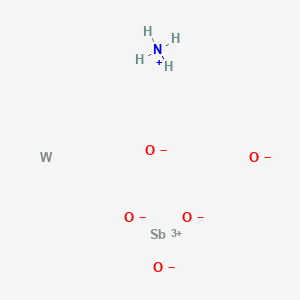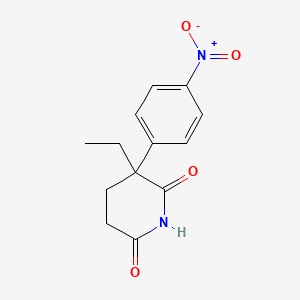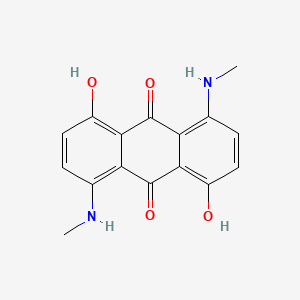
Disperse Blue 26
描述
Disperse Blue 26 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acetate. These dyes are characterized by their low water solubility and ability to disperse in water, making them suitable for hydrophobic fibers. This compound is known for its vibrant blue color and is widely used in the textile industry.
作用机制
Target of Action
C.I. Disperse Blue 26 is a class of water-insoluble dyes that primarily target synthetic fibers . These fibers, including polyester, acetate, and polyamide, are the main substrates for the dye. The dye penetrates these fibers and is held in place by physical forces without forming chemical bonds .
Mode of Action
The mode of action of C.I. This compound involves its interaction with synthetic fibers. The dye molecules penetrate the fibers and are held in place by physical forces .
Biochemical Pathways
The specific biochemical pathways affected by CIInstead, the dye’s effect is primarily physical, involving the penetration of the fiber substrate and the establishment of physical interactions that hold the dye in place .
Pharmacokinetics
As a dye used in the textile industry, the pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion (ADME) are not typically applicable or studied for C.I. This compound. The dye’s solubility and its ability to penetrate and adhere to synthetic fibers are critical factors influencing its effectiveness .
Result of Action
The primary result of C.I. This compound’s action is the coloration of synthetic fibers. The dye imparts a blue color to the fibers, which is resistant to washing and rubbing, indicating good fastness properties . The introduction of bis-N-acetoxyethyl groups to the dye molecules has been shown to enhance these properties, resulting in increased dye adsorption on polyester fibers and high dyeing uptake .
Action Environment
The action of C.I. This compound is influenced by various environmental factors. For instance, the dyeing properties of disperse dyes can be improved in non-aqueous media systems, such as decamethylcyclopentasiloxane (D5), which leads to lower solubility of the dye and thus higher dyeing uptake . Furthermore, the dye’s performance can be affected by the presence of other chemicals in the dye bath, the temperature and pH of the dyeing process, and the specific characteristics of the synthetic fibers being dyed .
生化分析
Biochemical Properties
C.I. Disperse Blue 26 plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, potentially inhibiting or altering their activity. For instance, C.I. This compound can bind to enzymes such as cytochrome P450, affecting their ability to metabolize other compounds. Additionally, it may interact with proteins involved in cellular signaling pathways, leading to changes in cellular responses .
Cellular Effects
C.I. This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to C.I. This compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. This compound can also disrupt cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of C.I. This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, C.I. This compound can bind to DNA, potentially causing mutations or altering gene expression. It can also inhibit the activity of enzymes such as cytochrome P450, leading to the accumulation of toxic metabolites. Furthermore, C.I. This compound can activate signaling pathways that result in the production of reactive oxygen species, contributing to cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C.I. This compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that C.I. This compound can degrade into smaller, potentially more toxic compounds over time. Long-term exposure to this dye has been associated with chronic health effects, including carcinogenicity and genotoxicity. These temporal effects highlight the importance of monitoring the stability and degradation products of C.I. This compound in laboratory studies .
Dosage Effects in Animal Models
The effects of C.I. This compound vary with different dosages in animal models. At low doses, this compound may cause mild cellular stress and metabolic alterations. At higher doses, C.I. This compound can induce significant toxic effects, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where certain dosages lead to a sudden increase in adverse effects. These findings underscore the importance of determining safe exposure levels for C.I. This compound .
Metabolic Pathways
C.I. This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, causing oxidative damage and disrupting normal cellular functions. The metabolic flux of C.I. This compound can also affect the levels of other metabolites, potentially leading to metabolic imbalances .
Transport and Distribution
Within cells and tissues, C.I. This compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via endocytosis and distributed to various cellular compartments. It may also bind to plasma proteins, affecting its bioavailability and distribution. The localization and accumulation of C.I. This compound within specific tissues can influence its overall toxicity and biological effects .
Subcellular Localization
The subcellular localization of C.I. This compound can impact its activity and function. This compound has been found to localize in cellular organelles such as mitochondria and the endoplasmic reticulum. The targeting signals and post-translational modifications of C.I. This compound can direct it to specific compartments, where it can exert its effects. For example, its accumulation in mitochondria can lead to mitochondrial dysfunction and increased production of reactive oxygen species .
准备方法
Synthetic Routes and Reaction Conditions
Disperse Blue 26 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The typical synthetic route includes the following steps:
Nitration: Anthraquinone is nitrated to form nitroanthraquinone.
Reduction: The nitro group is reduced to an amino group, resulting in aminoanthraquinone.
Diazotization: The amino group is diazotized to form a diazonium salt.
Coupling: The diazonium salt is coupled with a suitable coupling component, such as a phenol or aniline derivative, to form the final dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is typically produced in a finely ground powder form, which is then mixed with dispersing agents to improve its solubility and application properties.
化学反应分析
Types of Reactions
Disperse Blue 26 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the dye into its corresponding amine derivatives.
Substitution: The dye can undergo substitution reactions, where functional groups on the anthraquinone ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines.
科学研究应用
Disperse Blue 26 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological specimens.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks.
相似化合物的比较
Disperse Blue 26 can be compared with other similar disperse dyes, such as:
- Disperse Blue 1
- Disperse Blue 3
- Disperse Blue 7
- Disperse Blue 35
- Disperse Blue 106
- Disperse Blue 124
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct color properties and dyeing performance. It is particularly valued for its vibrant blue hue and excellent fastness properties, making it a preferred choice for dyeing synthetic fibers.
属性
IUPAC Name |
1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)14-10(20)6-4-8(18-2)12(14)16(13)22/h3-6,17-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZNPGWYVNZKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063212 | |
| Record name | C.I. Disperse Blue 26 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3860-63-7 | |
| Record name | Disperse Blue 26 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3860-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Blue 26 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003860637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 26 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dihydroxy-4,8-bis(methylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1211824.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide](/img/structure/B1211827.png)
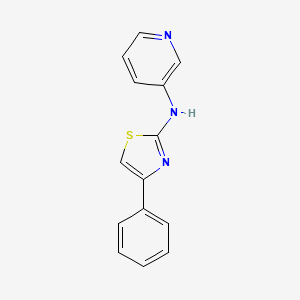
![2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1211830.png)


![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)
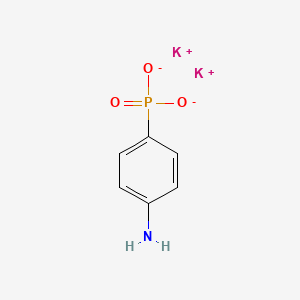
![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)


